7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
- Reactants: Chromen-2-one intermediate, Thioamide
- Conditions: Acid catalyst, heating
- Product: Thiazolyl-substituted chromen-2-one
Step 3: Nitration
- Reactants: Thiazolyl-substituted chromen-2-one, Nitric acid
- Conditions: Acidic medium, controlled temperature
- Product: 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the thiazolyl and nitrophenyl groups.
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Step 1: Synthesis of Chromen-2-one Core
- Reactants: Salicylaldehyde, Ethyl acetoacetate
- Conditions: Base (e.g., piperidine), reflux
- Product: Chromen-2-one intermediate
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a corresponding ketone.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Major Products
Oxidation: 7-keto-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Reduction: 7-hydroxy-3-[2-(4-aminophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may participate in hydrogen bonding and π-π interactions with biological macromolecules, while the thiazolyl group can enhance binding affinity through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
- 7-hydroxy-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
- 7-hydroxy-3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Uniqueness
The presence of the nitrophenyl group in 7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, the nitro group can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5S/c21-13-6-3-11-7-14(18(22)25-16(11)8-13)15-9-26-17(19-15)10-1-4-12(5-2-10)20(23)24/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUTXMCXDAXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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